Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate
CAS No.: 1384265-63-7
Cat. No.: VC2885155
Molecular Formula: C12H7F4NO3
Molecular Weight: 289.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384265-63-7 |
|---|---|
| Molecular Formula | C12H7F4NO3 |
| Molecular Weight | 289.18 g/mol |
| IUPAC Name | methyl 6-fluoro-4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C12H7F4NO3/c1-20-11(19)8-9(18)6-4-5(13)2-3-7(6)17-10(8)12(14,15)16/h2-4H,1H3,(H,17,18) |
| Standard InChI Key | XBTHXRHNDRXAMH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)F)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)F)C(F)(F)F |
Introduction
Chemical Structure and Properties
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate is characterized by a quinoline core with specific substitution patterns that contribute to its reactivity profile and potential applications. The compound's structure incorporates a fluorine atom at the 6-position, a hydroxyl group at the 4-position, a trifluoromethyl group at the 2-position, and a methyl carboxylate moiety at the 3-position of the quinoline ring.
The compound exhibits important chemical characteristics that define its behavior in various chemical reactions and biological systems. The presence of the fluorine atoms, both in the trifluoromethyl group and directly attached to the aromatic ring, significantly enhances the compound's stability and lipophilicity - properties highly valued in pharmaceutical development . These fluorinated substituents can influence binding affinity, metabolic stability, and pharmacokinetic properties of the resulting drugs.
Physical and Chemical Data
Understanding the fundamental properties of this compound is essential for researchers working with it. The table below summarizes the key physical and chemical parameters:
| Property | Value |
|---|---|
| CAS Number | 1384265-63-7 |
| Molecular Formula | C12H7F4NO3 |
| Molecular Weight | 289.18 g/mol |
| IUPAC Name | methyl 6-fluoro-4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carboxylate |
| Appearance | Not specified in literature |
| Standard InChI | InChI=1S/C12H7F4NO3/c1-20-11(19)8-9(18)6-4-5(13)2-3-7(6)17-10(8)12(14,15)16/h2-4H,1H3,(H,17,18) |
| Standard InChIKey | XBTHXRHNDRXAMH-UHFFFAOYSA-N |
| SMILES Notation | COC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)F)C(F)(F)F |
The compound contains multiple functional groups that contribute to its chemical behavior and reactivity. These functional groups provide various reaction sites for further chemical modifications, making it a versatile building block in organic synthesis.
Tautomerism and Structure-Activity Relationships
Like other hydroxyquinolines, Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate can exist in tautomeric forms. The 4-hydroxy group can undergo keto-enol tautomerism, where the hydroxy form (enol) shifts to a keto form with associated changes in the electronic structure . This tautomerism affects the compound's reactivity, solubility, and interaction with biological targets.
The specific arrangement of functional groups on the quinoline core creates a unique electronic environment that influences the compound's behavior in both chemical reactions and biological systems. The trifluoromethyl group, known for its strong electron-withdrawing properties, significantly influences the electronic distribution within the molecule, affecting its reactivity and binding characteristics.
Applications in Research and Development
Pharmaceutical Applications
Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate has significant potential in pharmaceutical research and development. The compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activities. Its derivatives can be explored for their antitubercular and antiplasmodial properties, similar to related quinoline compounds .
The quinoline scaffold forms the foundation of numerous pharmaceutically active compounds, and the specific substitution pattern in this molecule may confer advantageous properties for drug development. The presence of fluorine atoms enhances the compound's metabolic stability and lipophilicity, characteristics highly valued in medicinal chemistry .
Role as a Chemical Building Block
As a highly functionalized quinoline derivative, this compound represents an important building block in organic synthesis. The various functional groups present in the molecule allow for selective modifications, making it versatile for constructing more complex structures with targeted properties.
The hydroxyl group can undergo various transformations including nucleophilic substitution reactions, which are valuable for developing antiplasmodial agents for malaria treatment . Similarly, the carboxylate group provides opportunities for further functionalization through esterification, amidation, or reduction reactions, enabling the creation of diverse chemical libraries for drug discovery efforts.
Current Research and Future Directions
Future Research Directions
Future research involving Methyl 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate might explore several promising avenues:
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Optimization of synthetic routes to improve yield, purity, and scalability.
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Derivatization to create compound libraries for high-throughput screening against various disease targets.
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Evaluation of biological activities against diverse pathogens, particularly those causing tuberculosis and malaria.
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Investigation of structure-activity relationships to enhance potency and selectivity.
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Development of formulations to improve bioavailability and pharmacokinetic properties.
The continued interest in fluorinated quinoline derivatives suggests that this compound will remain valuable in both academic and industrial research settings, particularly in the development of novel therapeutic agents .
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